molecular formula C10H12O3 B12878620 6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol

6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol

Cat. No.: B12878620
M. Wt: 180.20 g/mol
InChI Key: MQRJIHCQFYKCLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals such as palladium or copper .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs high-yield synthetic routes that minimize side reactions. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce functional groups like halogens, nitro groups, or alkyl groups .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-methyl-2,3-dihydrobenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and physicochemical properties. The presence of both methoxy and hydroxyl groups enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

6-methoxy-2-methyl-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C10H12O3/c1-6-3-7-4-8(11)10(12-2)5-9(7)13-6/h4-6,11H,3H2,1-2H3

InChI Key

MQRJIHCQFYKCLW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)OC)O

Origin of Product

United States

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